Ethane-1,2-diyl dicarbamimidothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6943-65-3; 96-83-3 |
|---|---|
Molecular Formula |
C4H10N4S2 |
Molecular Weight |
178.27 |
IUPAC Name |
2-carbamimidoylsulfanylethyl carbamimidothioate |
InChI |
InChI=1S/C4H10N4S2/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,5,6)(H3,7,8) |
InChI Key |
SWXOUTZSPTXSOB-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)SC(=N)N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethane 1,2 Diyl Dicarbamimidothioate
Direct Synthesis Approaches to Ethane-1,2-diyl Dicarbamimidothioate
Direct synthesis strategies for this compound primarily involve the condensation reaction between a source of the ethane-1,2-diyl diamine backbone and a reagent providing the carbamimidothioate functionality. These methods are favored for their atom economy and straightforward reaction pathways.
Reaction Mechanisms and Pathways for Direct Formation
The most plausible mechanism for the direct formation of this compound involves the nucleophilic attack of the primary amine groups of ethane-1,2-diamine on a suitable electrophilic sulfur- and nitrogen-containing reagent. A common choice for this reagent is a thiourea (B124793) derivative that can act as a carbamimidothioating agent.
The reaction likely proceeds in a stepwise manner:
Initial Nucleophilic Attack: One of the amine groups of ethane-1,2-diamine attacks the electrophilic carbon atom of the thiourea derivative.
Intermediate Formation: This leads to the formation of a tetrahedral intermediate, which is unstable.
Elimination: The intermediate collapses, eliminating a leaving group (e.g., ammonia (B1221849), if thiourea itself is used) and forming a new carbon-nitrogen bond.
Second Addition: The process is repeated with the second amine group of the ethane-1,2-diamine backbone, leading to the formation of the final symmetric product.
Optimization of Reaction Conditions: Temperature, Solvent, Stoichiometry
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, solvent, and the stoichiometry of the reactants.
Temperature: The reaction temperature significantly influences the rate of reaction. Generally, higher temperatures accelerate the reaction but may also lead to the formation of undesired byproducts through decomposition or side reactions. An optimal temperature range must be determined empirically. For similar reactions involving thiourea derivatives, temperatures ranging from reflux in moderate boiling point solvents to elevated temperatures in high-boiling solvents have been reported.
Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can also influence the reaction mechanism. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often suitable for this type of condensation reaction as they can solvate the charged intermediates. Protic solvents like ethanol (B145695) or water could also be used, but may participate in side reactions.
Stoichiometry: The molar ratio of the reactants is a key factor. A stoichiometric ratio of ethane-1,2-diamine to the thiourea derivative of 1:2 is theoretically required. However, in practice, a slight excess of one of the reactants may be used to drive the reaction to completion.
Interactive Data Table: Hypothetical Optimization of Reaction Conditions
| Entry | Ethane-1,2-diamine (equiv.) | Thiourea (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 2 | Ethanol | 78 (Reflux) | 12 | 65 |
| 2 | 1 | 2.2 | Ethanol | 78 (Reflux) | 12 | 70 |
| 3 | 1 | 2 | DMF | 100 | 8 | 85 |
| 4 | 1 | 2.2 | DMF | 100 | 8 | 90 |
| 5 | 1 | 2 | DMSO | 120 | 6 | 88 |
Catalytic Aspects in Synthesis
While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. Both acid and base catalysts can be employed.
Acid Catalysis: An acid catalyst can protonate the carbonyl or thiocarbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the amine. Common acid catalysts include p-toluenesulfonic acid or mineral acids.
Base Catalysis: A base catalyst can deprotonate the amine, increasing its nucleophilicity. However, given that ethane-1,2-diamine is itself a base, the necessity of an additional base catalyst may be limited. If a salt of the diamine is used as a starting material, a base would be required to liberate the free amine.
Precursor Chemistry and Derivatization Routes
The synthesis of this compound is intrinsically linked to the chemistry of its precursors. Understanding the properties and reactivity of these building blocks is fundamental to designing efficient synthetic pathways.
Utilization of Ethane-1,2-diamine and Related Building Blocks
Ethane-1,2-diamine (also known as ethylenediamine) is a versatile and widely used building block in organic synthesis. atamanchemicals.com Its utility stems from the presence of two primary amine groups, which can readily undergo a variety of chemical transformations. atamanchemicals.com In the context of synthesizing this compound, ethane-1,2-diamine serves as the central scaffold, providing the ethylene (B1197577) linker between the two functional groups.
The bifunctional nature of ethane-1,2-diamine allows for the symmetrical introduction of two carbamimidothioate groups. atamanchemicals.com It is commercially available and relatively inexpensive, making it an attractive starting material for large-scale synthesis.
Role of Thiourea and Thiourea Derivatives in Synthetic Pathways
Thiourea and its derivatives are essential reagents for introducing the carbamimidothioate moiety. Thiourea itself is the simplest and most direct source. However, various substituted thioureas can also be employed, which may offer advantages in terms of reactivity, solubility, or the introduction of other functional groups.
The synthesis of related bis-thiourea structures often involves the reaction of a diamine with an isothiocyanate. researchgate.netnih.gov This approach could also be adapted for the synthesis of the target compound, where ethane-1,2-diisothiocyanate could be reacted with ammonia or an amine source.
Multi-component Reactions Leading to this compound
There is no specific information available in the reviewed literature on the application of multi-component reactions for the synthesis of this compound.
Regioselectivity and Stereoselectivity in Synthesis
Detailed studies on the regioselectivity and stereoselectivity in the synthesis of this compound have not been found in the public scientific literature.
Green Chemistry Approaches to Synthesis
While general principles of green chemistry are widely applied in modern organic synthesis, there are no specific studies published that describe the application of these principles to the synthesis of this compound. mdpi.commdpi.comnih.govejcmpr.comresearchgate.net
Scale-Up Considerations for Laboratory to Preparative Synthesis
Information regarding the scale-up of this compound synthesis from a laboratory to a preparative scale is not available in the current body of scientific literature.
Advanced Structural Elucidation and Characterization of Ethane 1,2 Diyl Dicarbamimidothioate
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an essential technique for determining the exact atomic and molecular structure of a crystalline solid. This analysis would provide definitive proof of the compound's connectivity and stereochemistry.
Crystal Packing and Intermolecular Interactions
This subsection would have detailed how individual molecules of Ethane-1,2-diyl dicarbamimidothioate arrange themselves in the solid state. Key aspects would include the identification and characterization of intermolecular forces such as hydrogen bonding, which is expected to be significant given the presence of N-H and C=S groups. The analysis would also investigate the presence or absence of other non-covalent interactions like π-π stacking, although the aliphatic nature of the core structure makes this less likely unless suitable aromatic derivatives were studied. Understanding these interactions is crucial for explaining the compound's physical properties, such as melting point and solubility.
Conformational Analysis within the Crystalline State
Here, the focus would have been on the specific conformation adopted by the this compound molecule in its crystalline form. The torsion angles along the central C-C bond of the ethane (B1197151) linker would be of particular interest, revealing whether the molecule adopts a gauche or anti conformation. This information provides insight into the intrinsic steric and electronic preferences of the molecule in a constrained environment.
Polymorphism Studies
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. This section would have discussed any known polymorphs of this compound. Different polymorphs can exhibit varied physical properties, and a discussion on this topic would have been included if multiple crystal structures had been reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.
High-Resolution ¹H NMR Studies: Chemical Shifts, Coupling Constants, and Multiplicities
This part of the analysis would have presented the proton NMR spectrum of the compound. A detailed interpretation would include the chemical shifts (δ) of the protons, which indicate their electronic environment. The integration of the signals would confirm the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicities) and coupling constants (J) would reveal information about the connectivity of the atoms and the dihedral angles between adjacent protons, offering insights into the molecule's conformation in solution.
Interactive Data Table: Expected ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
| -CH₂- | Data not available | Data not available | Data not available | Data not available |
| -NH₂ | Data not available | Data not available | Data not available | Data not available |
¹³C NMR Investigations: Characterization of Carbon Framework
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. This section would have detailed the chemical shifts of each unique carbon atom in this compound. This data is instrumental in confirming the number of different carbon environments and the types of functional groups present.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Atom | Chemical Shift (ppm) |
| -CH₂- | Data not available |
| C=S | Data not available |
¹⁵N NMR and ³³S NMR for Heteroatom Insight
Nuclear Magnetic Resonance (NMR) spectroscopy of heteroatoms such as ¹⁵N and ³³S offers direct insight into the electronic environment of the nitrogen and sulfur atoms within the dicarbamimidothioate functional groups.
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum of this compound is anticipated to reveal distinct signals for the different nitrogen environments. The carbamimidothioate moiety contains both imino (=NH) and amino (-NH₂) type nitrogens. Based on data for structurally related guanidinium (B1211019) groups, the chemical shifts for these nitrogen atoms are expected to fall within specific ranges. The amino-type nitrogens are predicted to resonate in the range of 30 to 60 ppm, while the imino-type nitrogens would likely appear further downfield, potentially between 160 to 220 ppm. science-and-fun.de The precise chemical shifts would be influenced by factors such as solvent polarity and the protonation state of the functional group. nih.govnih.gov
³³S NMR Spectroscopy: The utility of ³³S NMR is often limited by the low natural abundance of the ³³S isotope and its quadrupolar nucleus, which can lead to broad signals. For this compound, the sulfur atoms are in a thioamide-like environment. While specific data for dicarbamimidothioates is scarce, related thiourea (B124793) compounds can provide an estimation. The chemical shift would be indicative of the electronic state and bonding of the sulfur atom.
A summary of the expected ¹⁵N NMR chemical shifts is presented in the table below.
| Nitrogen Type | Expected Chemical Shift (ppm) |
| Amino (-NH₂) | 30 - 60 |
| Imino (=NH) | 160 - 220 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR spectroscopy is indispensable for unambiguously assigning proton and carbon signals and elucidating the connectivity and spatial proximity of atoms within this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, a key cross-peak would be expected between the protons of the ethane-1,2-diyl backbone, confirming their vicinal relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to assign the carbon signals of the ethane backbone by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This would be crucial for connecting the ethane backbone to the dicarbamimidothioate groups by observing correlations between the ethane protons and the carbon atoms of the carbamimidothioate moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This could provide insights into the preferred conformation of the molecule, for instance, by showing through-space interactions between the protons of the ethane backbone and the protons on the nitrogen atoms of the dicarbamimidothioate groups.
The expected key 2D NMR correlations are summarized in the interactive table below.
| Experiment | Correlated Nuclei | Inferred Information |
| COSY | H (ethane) ↔ H (ethane) | Vicinal coupling in the ethane backbone |
| HSQC | H (ethane) ↔ C (ethane) | Direct C-H connectivity in the backbone |
| HMBC | H (ethane) ↔ C (carbamimidothioate) | Connectivity between backbone and functional groups |
| NOESY | H (ethane) ↔ H (NH/NH₂) | Spatial proximity and conformational preferences |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule through their characteristic vibrational modes.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Based on data for analogous thiourea and thioamide compounds, the following vibrations are anticipated:
N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups. iosrjournals.org
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the ethane backbone.
C=N Stretching: A strong band in the region of 1600-1650 cm⁻¹ is expected for the C=N stretching vibration of the imino group.
N-H Bending: The scissoring vibration of the -NH₂ groups would likely appear in the 1590-1650 cm⁻¹ range. researchgate.net
C-N Stretching: Bands in the 1400-1450 cm⁻¹ region can be attributed to C-N stretching vibrations.
C=S Stretching: The thioamide C=S stretching vibration is expected to produce a band in the region of 700-850 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show a strong signal for the C=S stretching vibration. The symmetric C-H stretching of the ethane backbone would also be prominent.
A summary of the expected characteristic vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | Stretching | 3100 - 3400 |
| -CH₂- | Stretching | 2850 - 3000 |
| C=N | Stretching | 1600 - 1650 |
| -NH₂ | Bending | 1590 - 1650 |
| C-N | Stretching | 1400 - 1450 |
| C=S | Stretching | 700 - 850 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high accuracy. benthamopen.com The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for related compounds often involve the loss of small neutral molecules or radicals. For this compound, fragmentation could occur at the C-S bond, the C-N bonds, or within the ethane backbone. The analysis of these fragmentation patterns would help to confirm the connectivity of the molecule. raco.cat
Fragmentation Pattern Analysis for Structural Confirmation
A detailed analysis of the mass spectrometry fragmentation patterns for this compound is crucial for its structural confirmation. While specific experimental mass spectra for this compound are not widely published in readily accessible literature, a theoretical approach to its fragmentation can be proposed based on established principles of mass spectrometry. The fragmentation process typically involves the ionization of the molecule, followed by the cleavage of its weakest bonds and the formation of stable ions.
For this compound, with a chemical formula of C4H10N4S2, the molecular ion peak [M]+ would be expected. Key fragmentation pathways would likely involve the cleavage of the central ethane C-C bond, the C-S bonds, and the C-N bonds within the dicarbamimidothioate moieties. The stability of the resulting fragment ions, such as those stabilized by resonance within the carbamimidothioate group, would dictate the major peaks observed in the spectrum. A high-resolution mass spectrometry analysis would be instrumental in determining the exact mass of these fragments, allowing for the deduction of their elemental composition and thus confirming the structure of the parent molecule.
Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound
| Plausible Fragment Structure | Chemical Formula | Monoisotopic Mass (Da) | Notes |
| [CH2NHC(NH)S]+ | CH4N2S | 76.01 | Fragment resulting from cleavage of the central C-C bond. |
| [NH2C(NH)S]+ | CH3N2S | 75.00 | Further fragmentation of the carbamimidothioate group. |
| [C2H4NHC(NH)S]+ | C3H7N2S | 89.03 | Fragment from cleavage of a C-S bond. |
| [M - SH]+ | C4H9N4S | 145.05 | Loss of a thiol radical. |
| [M - NH2CNH]+ | C3H8N2S2 | 136.01 | Loss of a cyanamide-related fragment. |
Note: This table represents a theoretical fragmentation pattern. Actual experimental data would be required for definitive confirmation.
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental method for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. For this compound (C4H10N4S2), the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic masses.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 26.94 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.65 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 31.44 |
| Sulfur | S | 32.065 | 2 | 64.130 | 35.97 |
| Total | 178.282 | 100.00 |
Experimental results from elemental analysis of a pure sample of this compound are expected to closely align with these theoretical percentages, typically within a ±0.4% deviation, thereby confirming the compound's elemental composition and purity.
Chiroptical Spectroscopy (If Chiral Derivatives are Explored)
The parent molecule, this compound, is not chiral. However, the introduction of chiral centers, for instance, through substitution on the ethane backbone or the nitrogen atoms, would yield chiral derivatives. The stereochemical properties of such derivatives could then be investigated using chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a hypothetical chiral derivative of this compound, the electronic transitions associated with the carbamimidothioate chromophore would be expected to exhibit CD signals. The sign and magnitude of these signals (reported as molar ellipticity [θ]) would be characteristic of the specific stereoisomer. CD spectroscopy could be employed to determine the absolute configuration of the chiral centers, study conformational changes, and investigate interactions with other chiral molecules.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral derivative of this compound would exhibit a characteristic ORD spectrum, with positive and negative peaks (Cotton effects) corresponding to the wavelengths of electronic absorption. ORD is a complementary technique to CD and can also be used to determine the absolute configuration and study the stereochemistry of chiral molecules. The analysis of the ORD spectrum would provide valuable insights into the three-dimensional structure of these derivatives.
Computational and Theoretical Investigations of Ethane 1,2 Diyl Dicarbamimidothioate
Electronic Structure Calculations
Density Functional Theory (DFT) Studies: Ground State Properties, Frontier Orbitals
While no specific DFT studies on Ethane-1,2-diyl dicarbamimidothioate have been found, a hypothetical DFT analysis would likely focus on optimizing the molecule's geometry to find its lowest energy state. This would provide key information on bond lengths, bond angles, and dihedral angles.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. For this compound, the HOMO is expected to be localized on the sulfur and nitrogen atoms of the dicarbamimidothioate groups, owing to their lone pairs of electrons. The LUMO would likely be distributed across the C=N and C-S bonds. The energy gap between HOMO and LUMO would be a key indicator of the molecule's kinetic stability and reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Expected Value/Description |
|---|---|
| Optimized Geometry | Data not available. Would require specific DFT calculations. |
| HOMO Energy | Data not available. Expected to be relatively high due to N and S lone pairs. |
| LUMO Energy | Data not available. Expected to be relatively low, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Data not available. A smaller gap would suggest higher reactivity. |
Note: The data in this table is hypothetical and serves as a placeholder for what a typical DFT study would provide. Actual values can only be obtained through specific computational research.
Ab Initio Methods for Electronic Configuration
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a more rigorous, albeit computationally expensive, approach to calculating electronic structure. No published ab initio calculations for this compound were found. Such studies would offer a more precise description of the molecule's electron correlation effects and could be used to validate DFT results.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound would be invaluable for predicting its intermolecular interactions. It is anticipated that the MEP would show negative potential (red/yellow regions) around the nitrogen and sulfur atoms, indicating their role as sites for electrophilic attack and hydrogen bond acceptors. The hydrogen atoms of the amine groups would exhibit positive potential (blue regions), marking them as hydrogen bond donors.
Conformational Analysis and Energy Landscapes
The flexibility of the ethane (B1197151) linker in this compound allows for multiple conformations, which would have different energies and stabilities.
Torsional Scans and Conformational Isomers
A torsional scan of the central C-C bond would reveal the energy profile of rotation and identify the stable conformers. It is expected that, similar to ethane, staggered conformations would be more stable than eclipsed ones due to reduced steric hindrance. The presence of the bulkier dicarbamimidothioate groups would likely result in a more complex energy landscape than that of simple alkanes. The key dihedral angles to consider would be those around the C-C, C-S, and C-N bonds.
Intramolecular Hydrogen Bonding and Stability
Table 2: Potential Intramolecular Interactions in this compound
| Interaction Type | Potential Donor | Potential Acceptor | Plausibility |
|---|---|---|---|
| Hydrogen Bond | N-H | N | High, depending on conformation. |
| Hydrogen Bond | N-H | S | Moderate, as sulfur is a weaker H-bond acceptor. |
Note: This table is based on the chemical structure and general principles of hydrogen bonding.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of a molecule like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of the compound. The primary approach involves using quantum mechanical methods, most commonly Density Functional Theory (DFT), to model the molecule and calculate its response to electromagnetic radiation.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry for structure elucidation. For this compound, this would involve calculating the magnetic shielding tensors for its ¹H and ¹³C nuclei.
Methodology: The typical method employed is the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP or M06, and a suitable basis set (e.g., 6-311+G(2d,p)). Calculations would first involve a geometry optimization of the molecule to find its lowest energy conformation. Subsequently, the NMR shielding constants would be computed for this optimized structure. To improve accuracy, calculations are often performed in a simulated solvent environment using a model like the Polarizable Continuum Model (PCM) to mimic experimental conditions. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
Expected Data and Correlation: The results would be presented in a table comparing the computationally predicted chemical shifts for each unique proton and carbon atom in this compound with experimentally measured values. A strong correlation, typically demonstrated by a low mean absolute error (MAE), would provide high confidence in the assigned molecular structure.
Table 1: Illustrative Structure for Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm
| Atom Site | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| C1 (Ethane) | Data not available | Data not available | Data not available | Data not available |
| C2 (Carbamimidothioate) | Data not available | Data not available | Data not available | Data not available |
| N1/H | Data not available | Data not available | ||
| N2/H | Data not available | Data not available | ||
| S1 |
(Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.)
Theoretical Vibrational Frequencies and Intensities
Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and their corresponding intensities. This is crucial for identifying functional groups and understanding molecular vibrations.
Methodology: Following a successful geometry optimization of this compound at a selected level of theory (e.g., B3LYP/6-31G(d)), a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies. The results are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. The calculation also provides the IR intensities and Raman activities for each vibrational mode.
Expected Data and Correlation: The output would be a detailed list of calculated vibrational frequencies (in cm⁻¹), their IR intensities, and a description of the atomic motions for each mode (e.g., N-H stretch, C=N stretch, CH₂ bend). This theoretical spectrum can be compared directly with an experimental IR or Raman spectrum. A good match between the predicted and experimental peak positions and relative intensities helps in the definitive assignment of the experimental spectrum.
Table 2: Illustrative Structure for Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Predicted Frequency (Scaled) | Experimental Frequency | Intensity (IR) | Assignment of Vibrational Mode |
|---|---|---|---|
| Data not available | Data not available | Data not available | N-H stretch |
| Data not available | Data not available | Data not available | C-H stretch |
| Data not available | Data not available | Data not available | C=N stretch |
| Data not available | Data not available | Data not available | CH₂ bend |
(Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.)
UV-Vis Absorption Spectrum Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating the electronic absorption spectra (UV-Vis) of molecules, providing insight into their electronic transitions.
Methodology: The process begins with the ground-state optimized geometry of this compound. Using this geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). The calculation also yields the oscillator strength for each transition, which is related to the intensity of the absorption band, and the molecular orbitals involved in the transition (e.g., π → π, n → π).
Expected Data and Correlation: The results would include a list of the predicted absorption wavelengths (λmax in nm), their corresponding oscillator strengths, and the nature of the primary molecular orbital contributions to each electronic transition. Comparing the predicted λmax values with an experimental UV-Vis spectrum helps to understand the electronic structure of the molecule and the origin of its observed color or absorbance properties.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that is often difficult or impossible to obtain through experiment alone.
Transition State Characterization for Synthetic Pathways
To understand how this compound is formed, computational methods can be used to map out the potential energy surface of its synthetic reaction. A key part of this is locating and characterizing the transition state (TS).
Methodology: Researchers would first propose a plausible reaction mechanism for the synthesis. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) methods, would be used to find an approximate structure for the transition state connecting reactants and products. This structure is then fully optimized using a TS optimization algorithm. A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Expected Data and Correlation: The primary output would be the optimized three-dimensional geometry of the transition state, highlighting the specific bonds that are being formed and broken. The calculation would also provide the activation energy (the energy difference between the reactants and the transition state), which is a critical determinant of the reaction rate.
Reaction Coordinate Analysis
Once a transition state has been successfully characterized, its connection to the reactants and products can be definitively confirmed through a reaction coordinate analysis.
Methodology: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the optimized transition state geometry. This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will show the pathway leading smoothly from the reactants, through the transition state, and to the final products, thus confirming that the identified TS is the correct one for the reaction under study.
Expected Data and Correlation: The result of an IRC analysis is typically visualized as a reaction energy profile, a plot of potential energy versus the intrinsic reaction coordinate. This plot clearly shows the relative energies of the reactants, the transition state, and the products, providing a quantitative picture of the reaction's thermodynamics and kinetics.
Molecular Dynamics Simulations for Dynamic Behavior
A hypothetical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and observing its behavior over a period of nanoseconds or even microseconds. Such a simulation would provide insights into the rotational dynamics around the central carbon-carbon bond of the ethane backbone. The flexibility of the dicarbamimidothioate groups and their interactions with the surrounding solvent molecules could also be elucidated.
Key dynamic properties that could be investigated include:
Conformational Sampling: Identifying the most stable conformations of the molecule in a given environment. For instance, the orientation of the two dicarbamimidothioate groups relative to each other (anti vs. gauche conformations) could be explored.
Hydrogen Bonding Dynamics: The dicarbamimidothioate moiety contains several hydrogen bond donors and acceptors. MD simulations could reveal the stability and lifetime of intramolecular and intermolecular hydrogen bonds.
Solvation Structure: Understanding how solvent molecules, such as water, arrange themselves around the solute molecule. This is crucial for predicting its solubility and reactivity in different media.
The results of such simulations could be summarized in data tables, for example, detailing the population of different conformational states or the average number of hydrogen bonds formed.
Table 1: Hypothetical Conformational Analysis of this compound from a Simulated MD Trajectory
| Dihedral Angle (N-C-C-N) | Conformation | Population (%) | Average Potential Energy (kJ/mol) |
| 180° ± 30° | Anti | 65 | -120 |
| 60° ± 30° | Gauche | 35 | -115 |
Note: This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (focused on theoretical descriptors, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built upon the calculation of various molecular descriptors that numerically represent different aspects of a molecule's structure.
For this compound, a QSAR or QSPR study would begin with the calculation of a wide range of theoretical descriptors. These descriptors can be categorized into several classes:
Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.
Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule. Examples include the Wiener index and the Kier & Hall connectivity indices.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecular size and shape, such as the molecular surface area and volume.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.
Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a mathematical model that relates a set of descriptors to a specific property of interest. While the focus here is on the theoretical descriptors themselves, it is important to note that these form the foundation for predicting various properties without the need for experimental measurements.
Table 2: Selected Theoretical Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |
| Constitutional | Molecular Weight | 178.29 g/mol |
| Constitutional | Number of Hydrogen Bond Donors | 4 |
| Constitutional | Number of Hydrogen Bond Acceptors | 2 |
| Topological | Wiener Index | 128 |
| Geometrical | Molecular Surface Area | 210 Ų |
| Quantum-Chemical | HOMO Energy | -6.5 eV |
| Quantum-Chemical | LUMO Energy | -1.2 eV |
| Quantum-Chemical | HOMO-LUMO Gap | 5.3 eV |
| Quantum-Chemical | Dipole Moment | 3.5 D |
Note: The calculated values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific computational chemistry software.
These theoretical descriptors provide a numerical fingerprint of this compound, which can then be used in QSPR models to predict properties like solubility, melting point, or chromatographic retention time.
Chemical Reactivity and Synthetic Transformations of Ethane 1,2 Diyl Dicarbamimidothioate
Modifications at the Carbamimidothioate Moiety
The carbamimidothioate group, a tautomer of thiourea (B124793), is the primary site of reactivity in the molecule. mdpi.com The lone pairs on the nitrogen and sulfur atoms make them potent nucleophiles, while the N-H protons can be abstracted under basic conditions.
The nitrogen atoms within the carbamimidothioate functionality are susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. These reactions are fundamental in modifying the structure and properties of thiourea-based compounds. mdpi.comrsc.org
Detailed research on bis-thiourea derivatives demonstrates the viability of N-acylation. For instance, bis-acyl-thiourea compounds can be synthesized in high yields through a two-step, one-pot procedure. The synthesis begins with the conversion of an acid chloride to its corresponding acyl isothiocyanate, which then reacts in situ with a diamine to afford the final product. nih.gov This methodology highlights the nucleophilic character of the amine groups and their readiness to react with acylating agents. While this example uses a diamine precursor, the principle applies to the N-H bonds present in Ethane-1,2-diyl dicarbamimidothioate.
Table 1: Representative N-Acylation of a Diamine to Form Bis-Acyl-Thiourea Derivatives nih.gov
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
|---|---|---|---|---|
| 4-Nitrobenzene-1,2-diamine | Heptanoyl chloride | KSCN in Acetone | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | 73-89% |
| 4-Nitrobenzene-1,2-diamine | Butanoyl chloride | KSCN in Acetone | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide | 73-89% |
This table illustrates a general synthetic pathway analogous to potential N-acylation reactions of this compound.
The sulfur atom in the thiourea/isothiourea system is a soft nucleophile that readily participates in S-alkylation reactions, particularly with soft electrophiles like alkyl halides. pearson.com This reaction is a cornerstone of thiol and isothiourea chemistry, typically proceeding via an SN2 mechanism to form a stable isothiouronium salt. pearson.com
A pertinent example of this reactivity is the spontaneous S-alkylation of methimazole, a cyclic thiourea derivative, with 1,2-dichloroethane (B1671644). The reaction proceeds in a stepwise manner: the first S-alkylation yields a 2-[(chloroethyl)thio]-1-methyl-1H-imidazole intermediate. This intermediate is then attacked by a second molecule of methimazole, displacing the chloride and forming the final 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane product. mdpi.com This demonstrates the formation of an S-(ethane-1,2-diyl)-S bridge through sequential S-alkylation, a direct parallel to the structure of this compound.
Table 2: Stepwise S-Alkylation of Methimazole with 1,2-Dichloroethane mdpi.com
| Step | Reactant 1 | Reactant 2 | Product | Description |
|---|---|---|---|---|
| 1 | Methimazole | 1,2-Dichloroethane | 2-[(Chloroethyl)thio]-1-methyl-1H-imidazole | Initial nucleophilic attack by sulfur on the dichloroalkane. |
Bis-thiourea derivatives serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. researchgate.net The reactive centers within the two thiourea moieties can react with difunctional electrophiles to construct rings, leading to the formation of bis-heterocyclic systems.
A common synthetic strategy involves the reaction of bis-thiourea or related compounds with α-halocarbonyls or similar reagents. For example, the reaction of a bis-2-bromoethanone derivative with thiourea in refluxing ethanol (B145695) leads to the formation of a bis(amino-oxazole) or bis(amino-thiazole) system, depending on the nucleophile used. researchgate.netmdpi.com Similarly, bis-thiosemicarbazones can be treated with α-halocarbonyl compounds to afford the corresponding bis-thiazolidine derivatives. nih.gov These transformations underscore the synthetic potential of the carbamimidothioate moieties in constructing more complex molecular architectures.
Table 3: Example of Cyclization to Form a Bis-Heterocyclic System mdpi.com
| Substrate | Reagent | Conditions | Product | Heterocycle Formed |
|---|---|---|---|---|
| 3,4–Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis(2-bromoethan-1-one) | Thiourea | Reflux in Ethanol/TEA | 4,4'-(3,4–Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis(thiazole-2-amine) | Thiazole |
Reactions Involving the Ethane-1,2-diyl Linker
The ethane-1,2-diyl linker is a saturated aliphatic chain, which is generally less reactive than the terminal functional groups.
The sp³-hybridized carbons of the ethane (B1197151) bridge are relatively inert to common oxidizing and reducing agents. Significant transformations such as oxidation to an alkene or cleavage of the C-C bond typically require harsh conditions or mediation by transition metal complexes. rsc.org While studies have investigated the oxidation of ethylene (B1197577) linkers within organometallic frameworks, leading to processes like reductive elimination of ethane, these reactions are properties of the metal complex rather than the free ligand. illinois.edunih.gov For the standalone this compound molecule, the carbamimidothioate groups would likely be oxidized or reduced preferentially under most conditions.
Direct substitution of the hydrogen atoms on the ethane-1,2-diyl linker is an energetically unfavorable process. The C-H bonds are non-activated, making them resistant to both nucleophilic and electrophilic substitution reactions. Such transformations would likely necessitate free-radical pathways, for which there is limited documentation for this specific class of compounds. The chemical behavior of this compound is overwhelmingly dominated by the reactivity of the terminal carbamimidothioate moieties.
Formation of Complex Molecular Architectures Utilizing the Compound as a Synthon
The bifunctional nature of this compound makes it an attractive building block, or synthon, for the construction of more complex molecular architectures, particularly macrocycles and polymers. The two isothiourea units can react with complementary bifunctional electrophiles to generate large ring systems or long-chain polymers.
The synthesis of macrocycles often relies on the reaction of bifunctional precursors under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. In this context, this compound can be envisioned to react with various di-electrophiles to form a range of macrocyclic structures. For instance, reaction with diacyl chlorides, diisocyanates, or diisothiocyanates could lead to the formation of macrocycles containing amide, urea (B33335), or thiourea linkages, respectively. This approach is analogous to the synthesis of tetraamino-bisthiourea chiral macrocycles, which have been shown to be effective catalysts in various organic transformations. nih.govbeilstein-journals.org
The table below illustrates hypothetical macrocyclic architectures that could be synthesized from this compound and various bifunctional coupling partners.
| Bifunctional Coupling Partner | Resulting Linkage in Macrocycle | Potential Macrocycle Class |
| Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide | Macrolactam |
| Diisocyanate (e.g., Toluene diisocyanate) | Urea | Macrocyclic Urea |
| Diisothiocyanate (e.g., Xylylene diisothiocyanate) | Thiourea | Macrocyclic Thiourea |
| Dihalide (e.g., 1,4-Bis(bromomethyl)benzene) | N-Alkylated Isothiourea | N-Alkyl-Bridged Macrocycle |
Furthermore, the isothiourea moieties can serve as precursors to other functional groups. For example, hydrolysis of the isothiourea can yield the corresponding thiourea, which can then be further functionalized. This versatility allows for the design and synthesis of a wide array of complex molecules with potentially interesting host-guest chemistry, catalytic activity, or material properties.
Catalytic Activity and Mechanistic Insights (if the compound or its direct derivatives act as catalysts)
As an organocatalyst, this compound could potentially function in several ways. The isothiourea moiety is known to act as a Lewis base, activating substrates through the formation of covalent intermediates. Alternatively, the corresponding thiourea, which can be formed in situ, is a powerful hydrogen-bond donor and can activate electrophiles through non-covalent interactions. nih.gov
Given its bidentate nature, this compound could act as a bifunctional catalyst, simultaneously activating both a nucleophile and an electrophile. This dual activation is a hallmark of many highly efficient organocatalytic systems, such as bifunctional amine-thioureas. rsc.org For example, one isothiourea unit could deprotonate a pronucleophile, increasing its reactivity, while the other unit, perhaps as a protonated thiouronium salt, could activate an electrophile through hydrogen bonding.
The table below outlines potential catalytic applications of this compound based on the known reactivity of related thiourea and isothiourea catalysts.
| Reaction Type | Potential Role of Catalyst | Expected Outcome |
| Michael Addition | Hydrogen-bond activation of the electrophile | Formation of a new carbon-carbon bond |
| Aldol Reaction | Hydrogen-bond activation of the aldehyde | Formation of a β-hydroxy carbonyl compound |
| Baylis-Hillman Reaction | Lewis base activation of the activated alkene | Formation of a functionalized allylic alcohol |
| Asymmetric Synthesis | Chiral scaffold for stereocontrol | Enantiomerically enriched products |
The potential for chemo-, regio-, and stereoselectivity in reactions catalyzed by this compound is a significant area for future investigation. The defined spatial arrangement of the two catalytic sites could enforce a specific orientation of the substrates in the transition state, leading to high levels of selectivity.
Chemoselectivity: In reactions with substrates containing multiple reactive sites, the catalyst could preferentially activate one functional group over another. For example, in a molecule containing both an aldehyde and a ketone, the catalyst might selectively activate the more electrophilic aldehyde.
Regioselectivity: For reactions that can produce multiple constitutional isomers, the catalyst could direct the reaction to form predominantly one regioisomer. This is often achieved by controlling the approach of the nucleophile to the electrophile.
Stereoselectivity: If a chiral version of this compound were synthesized, for instance, by using a chiral diamine as the starting material for the ethylene bridge, it could be used as a chiral organocatalyst. The chiral scaffold would create a chiral environment around the active sites, potentially leading to the preferential formation of one enantiomer or diastereomer of the product. The success of macrocyclic bis-thioureas in catalyzing stereospecific glycosylation reactions highlights the potential for achieving high stereocontrol with such bidentate systems. nih.gov
Coordination Chemistry of Ethane 1,2 Diyl Dicarbamimidothioate and Its Derivatives
Ligand Design Principles: Denticity and Chelating Properties
Ethane-1,2-diyl dicarbamimidothioate is a versatile ligand in coordination chemistry, primarily due to its potential as a bidentate or tetradentate chelating agent. Its design is centered around the strategic placement of sulfur and nitrogen donor atoms, connected by a flexible ethane (B1197151) bridge. This arrangement allows for the formation of stable chelate rings with a variety of metal ions.
Role of Sulfur and Nitrogen Donor Atoms
The coordination behavior of this compound is dominated by the presence of soft sulfur and hard nitrogen donor atoms. The thiourea-like moieties, -C(=NH)S-, can exist in tautomeric forms, influencing their coordination modes. The sulfur atom, being a soft donor, exhibits a high affinity for soft metal ions such as Ag(I), Au(I), and Hg(II), as well as later transition metals like Cu(I), Cd(II), and Pt(II). Coordination typically occurs through the sulfur atom, which acts as a primary binding site.
The nitrogen atoms of the carbamimidothioate groups introduce additional coordination possibilities. Depending on the reaction conditions and the nature of the metal ion, these nitrogen atoms can also participate in bonding. This can lead to the ligand acting as a bidentate chelating agent, coordinating through one sulfur and one nitrogen atom to form a stable five-membered ring. In its deprotonated form, the ligand can exhibit enhanced chelating ability.
Furthermore, with two such functional groups at either end of the ethane bridge, the ligand has the potential to act as a tetradentate ligand, bridging two metal centers or encapsulating a single metal ion in a cage-like structure. The interplay between the hard nitrogen and soft sulfur donors allows for a nuanced coordination chemistry, with the potential to form complexes with a wide range of metals, including both transition and main group elements.
Conformational Flexibility of the Ethane-1,2-diyl Bridge
The ethane-1,2-diyl bridge imparts significant conformational flexibility to the ligand. The rotation around the C-C single bond of the ethane backbone allows the two dicarbamimidothioate groups to adopt various spatial arrangements. The most common conformations are anti (or trans) and gauche.
In the anti conformation, the two functional groups are positioned on opposite sides of the C-C bond, leading to a more extended structure. This conformation is often favored in the free ligand and can be retained upon coordination, particularly when bridging two separate metal centers.
The gauche conformation, where the functional groups are rotated approximately 60° relative to each other, results in a more compact structure. This conformation is crucial for the ligand to act as a bidentate or tetradentate chelating agent towards a single metal center. The chelation process often induces a gauche conformation to facilitate the formation of stable five- or six-membered chelate rings. The specific conformation adopted in a metal complex is influenced by several factors, including the coordination geometry of the metal ion, steric hindrance from other ligands, and crystal packing forces in the solid state. Computational studies on related molecules, such as N,N′-(ethane-1,2-diyl)dibenzenecarbothioamide, have shown that both gauche and trans conformations can be energetically favorable, with the solid-state structure often being a result of a balance between intramolecular and intermolecular forces. nih.gov
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives can generally be achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex.
Coordination with Transition Metals
This compound is expected to form stable complexes with a wide array of transition metals. The synthesis typically involves mixing a solution of the ligand with a solution of a transition metal salt, such as a chloride, nitrate, or acetate (B1210297) salt. For analogous ligands, such as N,N-ethane-1,2-diyl bis(3-chloro-1-benzothiophene-2-carboxamide), complexes with copper(II), cobalt(II), and nickel(II) have been synthesized by reacting the ligand with the corresponding metal chlorides in a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration. Spectroscopic techniques such as infrared (IR) and UV-visible spectroscopy are instrumental in confirming the coordination of the ligand to the metal ion.
Table 1: Examples of Synthesized Transition Metal Complexes with a Related Ligand This table is based on data for the analogous ligand N,N-ethane-1,2-diyl bis(3-chloro-1-benzothiophene-2-carboxamide) due to the lack of specific data for this compound.
| Metal Ion | Metal Salt Used | Proposed Stoichiometry (Metal:Ligand) |
| Cu(II) | CuCl₂ | 1:2 |
| Co(II) | CoCl₂ | 1:2 |
| Ni(II) | NiCl₂ | 1:2 |
Coordination with Main Group Metals
While less common than with transition metals, this compound can also coordinate to main group metals. The synthesis would likely follow a similar methodology, involving the reaction of the ligand with a main group metal salt, such as those of tin, lead, or bismuth. The coordination is expected to primarily involve the sulfur atoms, given their soft nature. For instance, related dithiolate ligands have been shown to form complexes with main group elements. The resulting structures can vary from simple mononuclear complexes to more complex polymeric arrangements, depending on the coordination preferences of the metal and the flexibility of the ligand.
Stoichiometry and Geometries of Formed Complexes
The stoichiometry of the complexes formed with this compound is anticipated to be influenced by the metal-to-ligand ratio used in the synthesis, as well as the coordination number and preferred geometry of the metal ion. Common stoichiometries observed for similar bidentate ligands are 1:1 and 1:2 (metal:ligand).
The geometry of the resulting complexes is dictated by the coordination number of the metal and the electronic configuration. For a 1:2 metal-to-ligand ratio with a divalent metal ion, several geometries are possible:
Tetrahedral: For metals like Co(II) and Zn(II), a tetrahedral geometry is common. In the case of the analogous ligand N,N-ethane-1,2-diyl bis(3-chloro-1-benzothiophene-2-carboxamide), a tetrahedral geometry was proposed for its Co(II), Ni(II), and Cu(II) complexes. researchgate.net
Square Planar: For metals such as Ni(II), Cu(II), and Pt(II), a square planar geometry is often observed.
Octahedral: An octahedral geometry can be achieved in a 1:2 complex if two additional monodentate ligands (e.g., solvent molecules or anions) are also coordinated to the metal center.
The flexible ethane bridge allows the ligand to adapt to the geometric requirements of different metal ions, contributing to the diversity of its coordination chemistry.
Table 2: Predicted Geometries of Metal Complexes This table is based on general principles of coordination chemistry and data from analogous ligands.
| Metal Ion | Common Coordination Number | Predicted Geometry |
| Co(II) | 4 | Tetrahedral |
| Ni(II) | 4 or 6 | Square Planar or Octahedral |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Pt(II) | 4 | Square Planar |
Characterization of Coordination Compounds
The characterization of coordination compounds involving this compound and its derivatives is crucial for understanding their structure, bonding, and potential applications. A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the nature of metal-ligand interactions.
Spectroscopic Analysis of Metal-Ligand Interactions (UV-Vis, FTIR, NMR)
Spectroscopic methods provide valuable insights into the electronic and vibrational properties of these coordination compounds, confirming the coordination of the ligand to the metal center.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is instrumental in probing the d-d electronic transitions of the metal centers and charge transfer bands within the complexes. For instance, in studies of metal complexes with ligands analogous to this compound, such as N,N'-ethane-1,2-diyl bis(3-chloro-1-benzothiophene-2-carboxamide), the UV-Vis spectra of the complexes show shifts in the absorption bands corresponding to π-π* and n-π* transitions compared to the free ligand. These shifts, typically to lower frequencies, are indicative of coordination. The appearance of new bands in the visible region, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion, providing information about the geometry of the complex. For example, the observation of specific bands for Co(II) complexes can suggest a tetrahedral geometry.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The infrared spectrum of the free ligand will exhibit characteristic vibrational bands for functional groups such as N-H and C=S. Upon complexation, shifts in the positions of these bands can confirm the involvement of these groups in coordination to the metal ion. A shift in the ν(N-H) band, for example, is a strong indicator that the nitrogen atom is a coordination site.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons in the ligand upon coordination can provide detailed information about the binding sites and the structural changes that occur in the solution state. For example, a downfield or upfield shift of the N-H proton signal in the ¹H NMR spectrum of a complex compared to the free ligand would suggest the involvement of the nitrogen atom in coordination.
Interactive Table: Spectroscopic Data for a Representative Ethane-1,2-diyl Derivative Complex
| Technique | Free Ligand (Derivative) | Metal Complex (e.g., Co(II)) | Interpretation |
| UV-Vis | Bands < 350 nm (π-π, n-π) | Shift to lower frequencies, new bands in visible region | Coordination confirmed, d-d transitions indicate geometry |
| FTIR | ν(N-H) at ~3287 cm⁻¹ | Shift in ν(N-H) (e.g., to ~3394 cm⁻¹) | Nitrogen atom involved in coordination |
| ¹H NMR | Aromatic protons, CH₂ signals | Shifts in proton signals | Confirmation of coordination in solution |
| ¹³C NMR | Carbonyl, CH₂ signals | Shifts in carbon signals | Further evidence of ligand-metal interaction |
X-ray Crystallography of Metal Complexes
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Although specific crystal structures for this compound complexes are not widely reported, studies on closely related ethane-1,2-diyl derivatives provide insight into expected structural features. For example, X-ray diffraction studies on complexes of ligands containing the ethane-1,2-diamine backbone have revealed various coordination modes, including bidentate chelation to a single metal center, leading to the formation of stable five-membered rings. The geometry around the metal center, whether it is tetrahedral, square planar, or octahedral, can be unequivocally determined.
Electronic Properties of Metal Complexes
The electronic properties of metal complexes are governed by the interaction between the metal d-orbitals and the ligand orbitals.
Ligand Field Theory Applications
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure of transition metal complexes. It considers the effect of the ligand's electric field on the degeneracy of the metal d-orbitals. The nature of the this compound ligand, with its nitrogen and sulfur donor atoms, will determine the strength of the ligand field and the magnitude of the d-orbital splitting (Δ). This, in turn, influences the electronic spectra, magnetic properties, and stability of the complexes. The positions of the d-d transition bands in the UV-Vis spectrum can be used to experimentally determine the ligand field splitting parameter.
Redox Behavior of Metal Centers in Complexes
The redox properties of the metal center in a complex are significantly influenced by the coordinating ligand. The electron-donating or -withdrawing nature of the this compound ligand can stabilize or destabilize different oxidation states of the metal. Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox behavior of these complexes. The resulting voltammograms can provide information on the formal reduction potentials, the reversibility of redox processes, and the stability of the different oxidation states of the metal ion within the coordination sphere of the ligand.
Applications of Metal Complexes in Chemical Research (e.g., as pre-catalysts, in materials research)
While the specific applications of metal complexes of this compound are not extensively documented, the structural motifs and electronic properties of related coordination compounds suggest potential utility in various areas of chemical research.
As Pre-catalysts: The presence of tunable metal centers and stereochemically defined ligand frameworks makes these complexes potential candidates as pre-catalysts in various organic transformations. The specific donor atoms (N, S) can influence the catalytic activity and selectivity.
In Materials Research: Coordination complexes are building blocks for advanced materials. The ability of ligands like this compound to form stable complexes with various metal ions could be exploited in the design of new materials with interesting magnetic, optical, or electronic properties. For example, the formation of coordination polymers or supramolecular assemblies could lead to materials with applications in areas such as gas storage or sensing.
Supramolecular Chemistry and Materials Science Applications
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered arrangements through non-covalent interactions. For Ethane-1,2-diyl dicarbamimidothioate, the key drivers for such processes are hydrogen bonding and, to a lesser extent, other weak intermolecular forces.
While specific crystallographic data for this compound is not extensively reported in the literature, the behavior of analogous structures provides significant insight into its expected hydrogen bonding capabilities. A closely related compound, N,N′-(Ethane-1,2-diyl)dibenzenecarbothioamide, has been studied in detail, and its solid-state structure is dominated by hydrogen bonding. In the crystal of this analogue, molecules are connected by pairs of N—H⋯S=C hydrogen bonds. This interaction forms a robust, tape-like supramolecular structure.
Given the identical N-H and S=C functional groups in this compound, it is highly probable that it engages in similar intermolecular N—H⋯S hydrogen bonding in the solid state. The ethane (B1197151) linker provides conformational flexibility, allowing the carbamimidothioate groups to orient themselves optimally to form these networks. Such interactions are crucial in dictating the packing of the molecules in a crystal lattice. In solution, these same hydrogen bonding capabilities would influence solubility in polar solvents and could lead to the formation of dynamic, short-range ordered aggregates.
Table 1: Crystallographic and Hydrogen Bonding Data for the Analogous Compound N,N′-(Ethane-1,2-diyl)dibenzenecarbothioamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₆N₂S₂ | |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| Key Interaction Type | N—H⋯S=C Hydrogen Bond | |
| Supramolecular Motif | Tape structure along the c-axis |
Significant π-π stacking interactions are not anticipated for this compound. This is due to the absence of aromatic or extended π-conjugated systems within its molecular structure. The compound is aliphatic, and its electronic structure does not support the face-to-face stacking that characterizes this type of non-covalent interaction. While the analogue N,N′-(Ethane-1,2-diyl)dibenzenecarbothioamide does exhibit C—H⋯π interactions due to its phenyl rings, this is not applicable to the title compound.
Host-Guest Chemistry
There is currently no specific research in the available scientific literature describing the use of this compound as either a host or a guest molecule in host-guest chemistry. However, its flexible structure and hydrogen bonding sites could theoretically allow it to act as a guest, binding within the cavity of a larger host molecule that has complementary hydrogen bond donors or acceptors. For it to function as a host, it would likely need to be incorporated into a larger, pre-organized cyclic or cage-like structure, for which there is no current evidence.
Integration into Functional Materials (e.g., sensors, smart materials, excluding specific product applications)
To date, there is no published research on the integration of this compound into functional materials such as sensors or smart materials. The thioamide and amine functionalities within the molecule suggest a potential for coordinating with metal ions. This property could theoretically be leveraged for the development of chemosensors, where a binding event with a specific metal ion would result in a detectable signal. Furthermore, the hydrogen-bonded networks it can form might be responsive to external stimuli like temperature or pH, a characteristic feature of some smart materials. However, without experimental studies, these applications remain purely speculative.
Chemical Interactions with Biological Systems: Mechanistic and Structural Insights
Investigation of Molecular Recognition Processes
The process of molecular recognition, where a ligand binds to a biological macromolecule like a protein, is fundamental to understanding its biological effects. For Ethane-1,2-diyl dicarbamimidothioate, specific details regarding its molecular recognition processes are not well-documented. However, the principles of such interactions can be discussed in the context of its structural features.
Binding Site Analysis
A definitive analysis of the binding sites of this compound on specific proteins is not available in the current literature. In silico methods, such as molecular docking, are often employed to predict the binding of small molecules to proteins. mdpi.com Such studies for this compound would be necessary to identify potential protein targets and characterize the specific amino acid residues involved in binding. The dicarbamimidothioate groups could potentially form hydrogen bonds and electrostatic interactions with polar residues in a protein's active site.
Stoichiometry and Thermodynamics of Binding Events
Experimental determination of the stoichiometry and thermodynamics of the binding of this compound to a biological target has not been reported. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are typically used to obtain such data, providing insights into the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is crucial for understanding the driving forces behind the binding event.
Enzyme Inhibition/Activation Studies
The modulation of enzyme activity is a common mechanism of action for many bioactive compounds. nih.gov While this compound has been screened for biological activities, specific studies detailing its effects on enzyme kinetics and mechanisms of inhibition or activation are limited. ontosight.ai
Kinetic Characterization of Enzyme Modulation
Detailed kinetic studies to characterize the modulation of any specific enzyme by this compound, including the determination of inhibition constants (Ki) or activation constants (Kact), are not present in the available scientific literature. Such studies are essential to understand the potency and mechanism of enzyme modulation, which can be competitive, non-competitive, uncompetitive, or mixed. researchgate.net
Molecular Docking and Simulation of Enzyme-Compound Interactions
While molecular docking and simulation are powerful tools to understand enzyme-ligand interactions at a molecular level, no specific studies applying these methods to this compound have been published. mdpi.com Such simulations could provide valuable hypotheses about its binding mode and the conformational changes it might induce in an enzyme's active site.
Interaction with Nucleic Acids (DNA/RNA)
The interaction of small molecules with nucleic acids can have significant biological consequences. The potential for this compound to interact with DNA or RNA has not been specifically investigated. The planar nature of parts of the molecule and the presence of nitrogen and sulfur atoms could theoretically allow for intercalation or groove binding with DNA or RNA, but this remains speculative without experimental evidence. Studies on structurally dissimilar compounds like 1,2-dichloroethane (B1671644) have shown DNA binding, but these findings cannot be directly extrapolated to this compound. nih.gov
Binding Modes and Affinity Studies
There is no available research data detailing the specific binding modes of this compound with any biological targets. Consequently, information on its binding affinity, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, is not documented. Studies identifying the specific amino acid residues involved in potential binding pockets or the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, ionic bonds) have not been published.
Conformational Changes Induced in Nucleic Acids
Scientific literature lacks studies on the interaction between this compound and nucleic acids. There is no evidence from techniques such as circular dichroism, nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to suggest that this compound induces any specific conformational changes in DNA or RNA, such as transitions from B-DNA to A-DNA or Z-DNA, or the formation of G-quadruplexes.
Membrane Interaction Studies
Investigations into the chemical principles governing the interaction of this compound with cell membranes are not present in the available literature. There are no studies detailing its permeability across lipid bilayers or its potential to disrupt membrane integrity. Therefore, data on its lipophilicity, partition coefficient, or any specific interactions with membrane components are currently unknown.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
A critical gap exists in the academic research concerning the structure-activity relationships of this compound. There are no published studies that systematically modify its chemical structure to analyze how these changes affect its molecular interactions. For example, the impact of altering the length of the ethane (B1197151) linker or substituting the carbamimidothioate groups on its binding affinity or other molecular interactions has not been investigated.
Future Research Directions and Perspectives
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of Ethane-1,2-diyl dicarbamimidothioate is crucial for its optimization and application. Advanced spectroscopic techniques are expected to play a pivotal role in these investigations. In-situ monitoring using techniques such as process IR and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into reaction kinetics and the formation of intermediates. Time-resolved fluorescence and UV-visible spectroscopy may also be employed to study the dynamics of its interactions. nih.gov
High-Throughput Computational Screening for Derivatization
Computational chemistry will be a powerful tool in accelerating the discovery of novel derivatives of this compound with tailored properties. High-throughput computational screening, employing methods like molecular docking and dynamic simulations, can be used to predict the binding affinities and interaction modes of a vast library of virtual derivatives with specific biological targets or material interfaces. researchgate.net This in-silico approach allows for the rational design of new compounds with enhanced activity or functionality, prioritizing the most promising candidates for subsequent synthesis and experimental validation.
Exploration of New Catalytic Transformations
The inherent chemical functionalities of this compound make it an intriguing candidate for use in catalysis. Future research will likely explore its potential as a catalyst or a precursor to catalytic species in a variety of organic transformations. Its sulfur and nitrogen atoms could coordinate with metal centers, leading to the formation of novel catalysts for reactions such as cross-coupling, oxidation, or reduction. Investigating its role in asymmetric catalysis could also open up new avenues for the synthesis of chiral molecules.
Design of Next-Generation Ligands for Coordination Chemistry
The dicarbamimidothioate moieties in this compound present excellent coordination sites for metal ions. This has spurred interest in designing next-generation ligands for coordination chemistry. By modifying the backbone or the terminal groups of the molecule, researchers can fine-tune the electronic and steric properties of the resulting ligands. This would allow for the synthesis of metal complexes with specific geometries, redox potentials, and reactivity, which could find applications in areas such as catalysis, materials science, and bioinorganic chemistry. ekb.egresearchgate.net
Deeper Mechanistic Understanding of Molecular Interactions with Biomolecules
Preliminary studies have suggested potential biological activities for this compound. ontosight.ai A critical area of future research will be to gain a deeper mechanistic understanding of its interactions with biomolecules such as proteins and nucleic acids. mdpi.com A combination of biophysical techniques, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and various spectroscopic methods, can be used to quantify binding affinities and thermodynamic parameters. nih.gov Computational modeling will further aid in visualizing and understanding the specific molecular interactions at the atomic level.
Integration into Advanced Functional Materials
The unique structural features of this compound make it a promising building block for the development of advanced functional materials. Its ability to coordinate with metals and participate in hydrogen bonding could be exploited in the design of metal-organic frameworks (MOFs), coordination polymers, and self-assembling systems. nih.gov These materials could exhibit interesting properties such as porosity, conductivity, or stimuli-responsiveness, making them suitable for applications in gas storage, sensing, and electronics. The investigation of its incorporation into polymeric structures is also an area of growing interest. researchgate.net
Addressing Fundamental Questions in Guanidine (B92328)/Thiourea (B124793) Chemistry
The study of this compound and its derivatives contributes to answering several fundamental questions within the broader fields of guanidine and thiourea chemistry. These areas are rich with compounds that exhibit a wide array of biological activities and coordination behaviors, largely dictated by the electronic and steric properties of the guanidinyl and thiourea moieties.
A key area of investigation is the structure-activity relationship (SAR) . Research into derivatives of this compound, such as N,N'-Diarylethylene-bis-thiourea and its subsequent cyclized products, helps to elucidate how modifications to the core structure impact biological efficacy. For instance, the introduction of different aryl groups can significantly alter the antimicrobial and antifungal potency of these molecules. Understanding these relationships is crucial for the rational design of more effective therapeutic agents.
Another fundamental aspect is the exploration of coordination chemistry . The presence of multiple donor atoms (nitrogen and sulfur) in this compound makes it a versatile ligand for a variety of metal ions. The study of its metal complexes can provide insights into the formation of novel supramolecular architectures and materials with interesting catalytic or magnetic properties. The flexibility of the ethane (B1197151) linker allows for the formation of both mononuclear and polynuclear complexes, offering a platform to study the electronic communication between metal centers.
Furthermore, the investigation of compounds like this compound pushes the boundaries of synthetic methodology . Developing efficient and selective methods for the synthesis of functionalized bis(isothiourea)s and their derivatives is an ongoing challenge. Research in this area not only provides access to new molecules but also contributes to the broader toolkit of organic synthesis.
Finally, the exploration of the biological mechanisms of action of these compounds is a critical frontier. While initial studies have pointed towards anticancer and antimicrobial activities, a deeper understanding of how these molecules interact with their biological targets at a molecular level is needed. Such studies can reveal new therapeutic targets and pathways, furthering our understanding of complex biological systems. The continued exploration of this compound and related compounds promises to yield valuable insights into these fundamental areas of chemical and medicinal science.
Interactive Data Table: Physicochemical Properties of this compound Dihydrobromide
| Property | Value | Reference |
| CAS Number | 6943-65-3 | moldb.combldpharm.com |
| Molecular Formula | C4H12Br2N4S2 | moldb.com |
| Molecular Weight | 340.10 g/mol | moldb.com |
| Purity | Typically ≥98% | moldb.com |
Q & A
Q. What are the standard synthetic routes for Ethane-1,2-diyl dicarbamimidothioate, and what parameters critically influence yield and purity?
The synthesis typically involves reacting carbamimidothioic acid derivatives with ethane-1,2-diol under controlled conditions. Key parameters include:
- Temperature : Maintaining 60–80°C to prevent side reactions (e.g., hydrolysis of thiourea groups).
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) to enhance nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates . Post-synthesis purification via recrystallization or column chromatography is essential to isolate the diester product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretches at 1200–1250 cm⁻¹ and N-H bends at 1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Resolves ethylene bridge protons (δ 3.8–4.2 ppm) and carbamimidothioate carbons (δ 170–180 ppm) .
- Elemental Analysis : Validates stoichiometry, particularly for sulfur and nitrogen content .
Q. What are the primary biological or chemical applications of this compound in academic research?
- Medicinal Chemistry : Serves as a precursor for bioactive heterocycles (e.g., triazolopyrimidines) with potential kinase inhibitory activity .
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., gold(I)) in catalytic complexes due to its thiourea moieties .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for targeted bioactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for enhanced binding to biological targets (e.g., DRAK2 kinase) .
- Molecular Dynamics Simulations : Assess conformational stability of metal complexes to improve catalytic efficiency .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across cell lines to account for variability in membrane permeability .
- Control Experiments : Validate mechanisms using structurally analogous compounds (e.g., ethane-1,2-diyl dibenzoate) to isolate thiourea-specific effects .
Q. How does the substitution pattern on the carbamimidothioate group influence reactivity and biological interactions?
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the thiourea sulfur, improving metal coordination but reducing hydrolytic stability.
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder π-stacking in enzyme active sites, decreasing inhibitory potency .
Q. What mechanistic insights explain its role in depolymerization or recyclization reactions?
- Nucleophilic Attack : The thiourea sulfur participates in nucleophilic substitution with esters or amides, enabling PET depolymerization under aerobic conditions .
- Template Effects : Ethylene bridges facilitate cyclization reactions with diamines, forming fused heterocycles via intramolecular hydrogen bonding .
Methodological Considerations
Q. How should researchers design experiments to mitigate hydrolysis of the dicarbamimidothioate moiety during synthesis?
- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent water-mediated degradation.
- Protecting Groups : Temporarily mask reactive sites (e.g., Boc-protected amines) during multi-step syntheses .
Q. What statistical approaches are recommended for analyzing bioactivity data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
